molecular formula C11H14BNO2 B14046102 (3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid

(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid

Cat. No.: B14046102
M. Wt: 203.05 g/mol
InChI Key: NSZXRNCJAVWUQE-UHFFFAOYSA-N
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Description

(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylamino group and a propynyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Phenols: Formed through oxidation of the boronic acid group.

    Boronates: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. The dimethylamino group can also participate in various nucleophilic substitution reactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the propynyl and dimethylamino groups, making it less versatile in certain reactions.

    (3-(Dimethylamino)phenyl)boronic Acid: Lacks the propynyl group, which limits its application in cross-coupling reactions.

    (3-(Prop-1-YN-1-YL)phenyl)boronic Acid: Lacks the dimethylamino group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

(3-(3-(Dimethylamino)prop-1-YN-1-YL)phenyl)boronic acid is unique due to the presence of both the propynyl and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C11H14BNO2

Molecular Weight

203.05 g/mol

IUPAC Name

[3-[3-(dimethylamino)prop-1-ynyl]phenyl]boronic acid

InChI

InChI=1S/C11H14BNO2/c1-13(2)8-4-6-10-5-3-7-11(9-10)12(14)15/h3,5,7,9,14-15H,8H2,1-2H3

InChI Key

NSZXRNCJAVWUQE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C#CCN(C)C)(O)O

Origin of Product

United States

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